Cas no 51052-72-3 (2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide)

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide structure
51052-72-3 structure
Productnaam:2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide
CAS-nummer:51052-72-3
MF:C7H13O4P
MW:192.149483442307
CID:369877
PubChem ID:39891

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide
    • 4-isopropylbicyclophosphate
    • 4-propan-2-yl-2,6,7-trioxa-1λ<sup>5</sup>-phosphabicyclo[2.2.2]octane 1-oxide
    • ISOBICYPHAT
    • 1,3-Propanediol, 2-(hydroxymethyl)-2-isopropyl-, cyclic phosphate (1:1)
    • 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol, cyclic phosphate (1:1)
    • 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octan-1-oxide, 4-isopropyl-
    • 4-Isopropyl-2,6,7-trioxa-1-fosfabicyklo(2.2.2)oktan-1-oxid
    • Isopropyl bicyclic phosphate
    • BRN 3541373
    • Isopropylbicyclophosphate
    • 1-Oxo-4-isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
    • 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
    • 4-(1-methylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-oxide
    • 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-oxide
    • 4-Isopropyl-1-phospha-2,6,7-trioxabicyclo(2,2,2)octane 1-oxide
    • IPTBO
    • 4-Isopropyl-2,6,7-trioxa-1-fosfabicyklo(2.2.2)oktan-1-oxid [Czech]
    • 51052-72-3
    • 4-propan-2-yl-2,6,7-trioxa-1lambda5-phosphabicyclo[2.2.2]octane 1-oxide
    • R78SDH7XEA
    • DTXSID50199059
    • CIEZMYRJRCLYNF-UHFFFAOYSA-N
    • 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1-methylethyl)-, 1-oxide
    • AKOS006273373
    • SCHEMBL20872269
    • Inchi: InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3
    • InChI-sleutel: CIEZMYRJRCLYNF-UHFFFAOYSA-N
    • LACHT: CC(C)C12COP(=O)(OC1)OC2

Berekende eigenschappen

  • Exacte massa: 192.05519
  • Monoisotopische massa: 192.055145
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 206
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: 0.5
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 44.8

Experimentele eigenschappen

  • Dichtheid: 1.25
  • Kookpunt: 224.9°Cat760mmHg
  • Vlampunt: 104°C
  • Brekindex: 1.465
  • PSA: 44.76
  • LogboekP: 1.81390

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